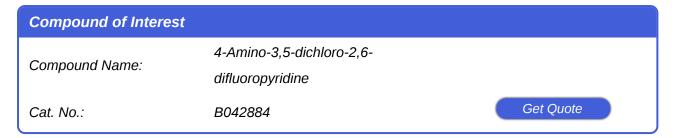


# reactivity of 4-Amino-3,5-dichloro-2,6-difluoropyridine

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An In-depth Technical Guide to the Reactivity of 4-Amino-3,5-dichloro-2,6-difluoropyridine

#### Introduction

**4-Amino-3,5-dichloro-2,6-difluoropyridine** is a halogenated pyridine derivative of significant interest in synthetic organic chemistry.[1] Its structure, featuring an electron-donating amino group and multiple electron-withdrawing halogen substituents on a pyridine ring, imparts a unique reactivity profile. This compound is primarily recognized as a crucial intermediate in the synthesis of agrochemicals, most notably the herbicide fluroxypyr.[2][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **4-Amino-3,5-dichloro-2,6-difluoropyridine**, with a focus on experimental details and data for researchers in chemistry and drug development.

## **Physicochemical and Spectroscopic Properties**

The physical and spectroscopic properties of **4-Amino-3,5-dichloro-2,6-difluoropyridine** are summarized below. The compound is a white to off-white solid at room temperature.[2][4]

Table 1: Physicochemical Properties



Property	Value	Reference	
CAS Number	2840-00-8	[1]	
Molecular Formula	C5H2Cl2F2N2	[1]	
Molecular Weight	198.99 g/mol	[1]	
Melting Point	112-114 °C	[2][5]	
Boiling Point	281.7°C at 760 mmHg	[4]	
Density	1.697 g/cm <sup>3</sup>	[4]	
рКа	-3.04 (Predicted)	[2]	
Appearance	White to Off-White Solid	[2][4]	
Solubility	Chloroform (Slightly), Methanol (Slightly)	[2][4]	

Table 2: Spectroscopic Data

Technique	Expected Observation	Reference
<sup>1</sup> H NMR	A broad singlet for the -NH <sub>2</sub> protons is expected around 5 ppm (in DMSO-d <sub>6</sub> ).	[6]
High-Resolution Mass Spectrometry (HRMS)	The molecular ion peak ([M+H]+) would be observed at approximately m/z 199.99.	[6]
UV-Vis Spectroscopy	Electronic transitions  analogous to the ¹A₁g → ¹B₂u  (2600 Å) and ¹A₁g → ¹B₁u  (2100 Å) transitions of  benzene are reported.	[6]

# **Core Reactivity**

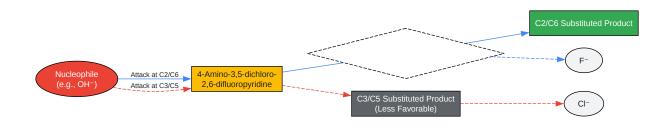


The reactivity of **4-Amino-3,5-dichloro-2,6-difluoropyridine** is dominated by the electron-deficient nature of the pyridine ring, which is highly activated towards nucleophilic aromatic substitution (SNAr). The amino group at the C4 position and the halogen atoms at the C2, C3, C5, and C6 positions dictate the regioselectivity of its reactions.

#### **Nucleophilic Aromatic Substitution (SNAr)**

The pyridine ring, being highly halogenated, is susceptible to nucleophilic attack. The fluorine atoms at the C2 and C6 positions are generally more reactive and thus better leaving groups in SNAr reactions compared to the chlorine atoms at the C3 and C5 positions.[6] This differential reactivity allows for selective functionalization.

The electron-donating amino group at the C4 position directs nucleophilic attack to the ortho positions (C3 and C5). However, the presence of halogens at all other positions makes the entire ring electron-deficient and prone to substitution. A key industrial application of this reactivity is the synthesis of a precursor to the herbicide fluroxypyr, which involves a selective hydroxylation reaction where one of the fluorine atoms is displaced.[7][8]



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Caption: General pathway for Nucleophilic Aromatic Substitution (SNAr).

#### **Electrophilic Aromatic Substitution**

Due to the strongly electron-withdrawing nature of the two fluorine and two chlorine atoms, the pyridine ring is highly deactivated towards electrophilic attack. The electron-donating amino group would typically direct electrophiles to the ortho positions (C3 and C5), but these positions



are already occupied by chlorine atoms.[6] Consequently, electrophilic aromatic substitution on the ring is highly unlikely under standard conditions.[6]

#### **Palladium-Catalyzed Cross-Coupling Reactions**

The halogen substituents on the pyridine ring serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. The 2,6-difluoro groups can lead to reduced steric hindrance, potentially enabling efficient couplings.[6] However, the electron-withdrawing nature of the halogens can also deactivate the ring towards certain metal-mediated reactions.[6] The relative reactivity of the C-F and C-Cl bonds in such reactions would depend on the specific catalytic system employed. While specific studies on this molecule are limited, related dichloropyridines have shown selective cross-coupling at the C4 position under ligand-free Jeffery conditions.[9]

#### **Reactions Involving the Amino Group**

The amino group at the C4 position can potentially undergo reactions typical of aromatic amines. However, its nucleophilicity is reduced by the electron-withdrawing effects of the halogenated ring. While not extensively documented for this specific molecule, reactions like conversion to an azide could be a precursor for generating pyridylnitrenes, which are known reactive intermediates.[6]

#### **Experimental Protocols**

Detailed experimental procedures are crucial for reproducible research. Below are protocols derived from patent literature for the synthesis and subsequent reaction of **4-Amino-3,5-dichloro-2,6-difluoropyridine**.

# Protocol 1: Synthesis via Amination of 3,5-dichloro-2,4,6-trifluoropyridine

This procedure describes the synthesis of the title compound from a perhalogenated pyridine precursor.

 Reaction Setup: A suitable reactor is charged with 3,5-dichloro-2,4,6-trifluoropyridine and a solvent such as N-Methyl-2-pyrrolidone (NMP).[8][10]



- Amination: Ammonia gas is passed through the solution. The reaction temperature is
  maintained between 0-5 °C.[10] The reaction is allowed to proceed until completion, which
  can be monitored by techniques like TLC or GC.
- Workup: Upon completion, the reaction mixture is filtered to remove the by-product, ammonium fluoride (NH<sub>4</sub>F).[8][10]
- Purification: The filtrate, containing the product and solvent, is subjected to rectification
  (distillation under reduced pressure). The fraction collected at 122-125 °C / 1 Kpa is 4amino-3,5-dichloro-2,6-difluoropyridine.[8] Typical yields for such amination reactions are
  in the range of 50-70%.[6]

#### **Protocol 2: Hydroxylation for Fluroxypyr Synthesis**

This protocol details the selective nucleophilic substitution of a fluoride with a hydroxide, a key step in synthesizing the herbicide fluroxypyr.

- Reaction Setup: To a reactor containing 4-amino-3,5-dichloro-2,6-difluoropyridine (e.g., 95.36g), an aqueous solution of potassium hydroxide (e.g., 637.20g of 11% KOH) is added.
   [7] The molar ratio of the pyridine to KOH is typically between 1:2.5 and 1:3.[10]
- Hydroxylation: The mixture is heated to reflux for a period of 1.5 to 2.5 hours.[7][10]
- Workup: After the reaction is complete, heating is stopped. The mixture is cooled and centrifuged to separate the solid product, potassium 4-amino-3,5-dichloro-6-fluoropyridin-2olate, from the mother liquor.[7][8]
- Subsequent Steps: The resulting potassium salt is then typically used in a condensation reaction with an appropriate electrophile (like ethyl chloroacetate) to continue the synthesis of fluroxypyr or its esters.[7][10]

#### **Quantitative Data Summary**

The following table summarizes quantitative data from the described experimental protocols.

Table 3: Reaction Parameters and Yields

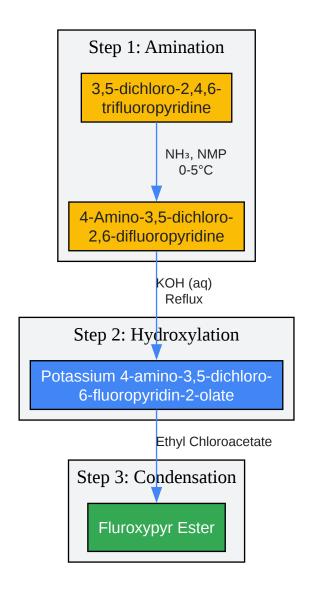


Reactio n	Reactan ts	Solvent	Temper ature (°C)	Time (h)	Product	Yield	Referen ce
Aminatio n	3,5- dichloro- 2,4,6- trifluorop yridine, NH <sub>3</sub>	NMP	0-5	-	4-Amino- 3,5- dichloro- 2,6- difluorop yridine	50-70% (Typical)	[6][10]
Hydroxyl ation	4-Amino- 3,5- dichloro- 2,6- difluorop yridine, KOH(aq)	Water	Reflux	1.5 - 2.5	Potassiu m 4- amino- 3,5- dichloro- 6- fluoropyri din-2- olate	>86% (for final product after subsequent steps)	[7][10]

# **Synthetic Applications and Workflows**

The primary industrial application of **4-Amino-3,5-dichloro-2,6-difluoropyridine** is as a key building block for the synthesis of the herbicide fluroxypyr.[7][8] Fluroxypyr is used to control broad-leaved weeds in agriculture.[7]





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Caption: Synthetic workflow for Fluroxypyr starting from a perhalogenated pyridine.

## **Safety and Handling**

Proper safety precautions should be observed when handling **4-Amino-3,5-dichloro-2,6-difluoropyridine**.

 Personal Protective Equipment (PPE): Use of gloves, safety goggles, and a lab coat is recommended. Work should be conducted in a well-ventilated fume hood to avoid inhalation.
 [4]



- Storage: The compound should be stored in airtight containers under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It should be kept in a dark place at room temperature.[2][6]
- Toxicity: While comprehensive toxicological data is not readily available, it is classified as a dangerous good for transport.[1] One of its metabolites has shown plant toxicity, indicating potential bioactivity that warrants careful handling.[6]

#### Conclusion

**4-Amino-3,5-dichloro-2,6-difluoropyridine** is a versatile synthetic intermediate with a well-defined reactivity profile. Its chemistry is dominated by nucleophilic aromatic substitution, with the fluorine atoms at the C2 and C6 positions being the most labile. This selective reactivity has been effectively exploited in the large-scale synthesis of the herbicide fluroxypyr. The presence of multiple halogen atoms also opens avenues for functionalization via modern cross-coupling methodologies, making it a valuable building block for the synthesis of complex, highly substituted pyridine derivatives for applications in agrochemicals, pharmaceuticals, and materials science.

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